4-(4-Bromophenoxy)butane-1-sulfonamide

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Fragment-based discovery teams needing a Suzuki-competent diversification scaffold are underserved by chloro/fluoro analogs that cannot undergo Pd-catalyzed cross-coupling without specialized catalysts. 4-(4-Bromophenoxy)butane-1-sulfonamide resolves this with its para-bromo handle. • Para-bromo enables direct Suzuki-Miyaura coupling with commercial boronic acids • 98% purity; MW 308.19; computed logP ~1.6-2.0 for fragment library design • Four-carbon butyl linker preserves sulfonamide-to-aryl pharmacophore spacing • Non-hazardous; ambient global shipping

Molecular Formula C10H14BrNO3S
Molecular Weight 308.19 g/mol
Cat. No. B13636036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)butane-1-sulfonamide
Molecular FormulaC10H14BrNO3S
Molecular Weight308.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCS(=O)(=O)N)Br
InChIInChI=1S/C10H14BrNO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14)
InChIKeyDUEJGDNHAVRUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)butane-1-sulfonamide: Identity & Sourcing


4-(4-Bromophenoxy)butane-1-sulfonamide (CAS 1342979-41-2) is a synthetic aryl alkyl sulfonamide building block with the molecular formula C10H14BrNO3S and a molecular weight of 308.19 g/mol [1]. It is composed of a terminal primary sulfonamide linked via a four-carbon butyl chain to a para-bromophenoxy moiety [1]. Commercial listings indicate a typical purity specification of 97–98% and a computed logP of approximately 1.6–2.0, placing it in a moderately lipophilic chemical space suitable for fragment-based or lead-optimization library design [1]. The compound is currently cataloged by several research-chemical suppliers under stock codes including F745379 (Fluorochem) and 7676EM (AKSci) . No primary research publications, patent examples, or public bioactivity records (ChEMBL, BindingDB) were identified for this specific compound as of the literature cut-off date.

Aryl bromide synthetic building block for library synthesis
Moderate lipophilicity profile for lead optimization
No published bioactivity; intended as synthetic intermediate

4-(4-Bromophenoxy)butane-1-sulfonamide: Substitution Risk


In the absence of published head-to-head comparative biological or physicochemical studies for 4-(4-bromophenoxy)butane-1-sulfonamide, any decision to substitute it with a closely related halogen or chain-length analog (e.g., 4-(4-chlorophenoxy)butane-1-sulfonamide, 4-(4-fluorophenoxy)butane-1-sulfonamide, or 2-(4-bromophenoxy)ethane-1-sulfonamide) carries an unquantified and scientifically unvalidated risk. The para-bromo substituent is expected, through class-level inference from medicinal chemistry principles, to influence key molecular properties, including halogen bonding potential, steric bulk, lipophilicity, and metabolic stability, in ways that the chloro, fluoro, iodo, or unsubstituted analogs cannot replicate without explicit experimental confirmation [1]. Furthermore, the four-carbon chain length dictates the spatial relationship between the sulfonamide hydrogen-bond donor/acceptor motif and the aryl ring, a critical pharmacophore parameter that is altered upon any variation in methylene linker count [2]. Without experimental IC50, Ki, solubility, logD, or cellular permeability data for the target compound against these specific comparators, no scientifically defensible claim of interchangeability can be made [1][2].

Halogen substitution (Br → Cl/F) alters lipophilicity and halogen bonding; class-level differences may shift target interactions.
Variation in linker chain length (butyl vs ethyl) repositions the sulfonamide pharmacophore, potentially altering binding profiles.
No experimental IC₅₀, logD, or permeability data; interchangeability with analogs remains unvalidated.

4-(4-Bromophenoxy)butane-1-sulfonamide: Differentiation Evidence


Bromine-Driven Lipophilicity Increase

The computed octanol-water partition coefficient (XLogP3-AA) for 4-(4-bromophenoxy)butane-1-sulfonamide is 2.0, as reported by PubChem [1]. In contrast, the direct unsubstituted analog 4-phenoxybutane-1-sulfonamide would be predicted to have a lower logP due to the absence of the lipophilic bromine atom, and the 4-fluoro analog is expected to have a significantly lower logP based on the well-characterized reduction in lipophilicity conferred by aromatic fluorine substitution [2]. While no experimentally measured logD7.4 values are publicly available for this compound, the computed logP difference provides a class-level basis for selecting the bromo analog over the fluoro or unsubstituted variant when higher membrane permeability or increased hydrophobic target engagement is desired in a screening library context [1][2].

Lipophilicity (logP)
Class-level
Δ XLogP3-AA +0.7–0.8 vs fluoro/unsubstituted (predicted)
Supports selection when higher logP is required
Experimental logD7.4 not available
Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Halogen Bonding Advantage of Bromo Substituent

The σ-hole potential, which governs halogen bonding strength, increases with halogen polarizability (I > Br > Cl > F). The bromine atom in 4-(4-bromophenoxy)butane-1-sulfonamide exhibits a positive electrostatic potential crown along the C-Br bond axis that is larger in magnitude than that of the 4-chloro or 4-fluoro analogs, and somewhat smaller than the 4-iodo analog [1]. This provides the bromo compound with a distinct structural-biology advantage: it can engage in moderate-to-strong halogen bonds with backbone carbonyl oxygens in protein binding sites, whereas the fluoro analog is generally incapable of forming such interactions and the iodo analog may introduce excessive steric bulk or metabolic instability [1]. The para-substitution pattern orients this halogen-bond donor vector along the molecular long axis, maximizing its reach into hydrophobic sub-pockets [2].

Halogen Bond Donor
Class-level
σ‑hole ranking: I > Br > Cl > F; Br provides intermediate strength
May support halogen bonding in protein sites
Based on QM calculations and crystal surveys
Structural Biology Crystal Engineering Molecular Recognition

Aryl Bromide Cross-Coupling Utility

The presence of a para-bromine on the phenyl ring permits direct participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are reliably efficient for aryl bromides [1]. While the corresponding 4-iodo analog would also undergo these reactions (often with higher reactivity), aryl bromides are generally preferred in parallel medicinal chemistry due to their better balance of reactivity and stability, lower cost, and wider commercial availability of boronic acid coupling partners validated on bromide substrates [2]. The 4-chloro analog is significantly less reactive under standard Pd(0)/Pd(II) catalytic cycles, and the 4-fluoro analog is essentially inert to oxidative addition, rendering them unsuitable for analogous downstream diversification without resorting to specialized, often lower-yielding protocols [1][2]. The butane-1-sulfonamide tail provides a synthetically orthogonal handle that is stable under cross-coupling conditions [1].

Cross‑Coupling Reactivity
Class-level
Ar-Br: efficient Pd oxidative addition. Ar-Cl: sluggish; Ar-F: inert
Supports library diversification via Pd catalysis
Based on standard coupling reactivity surveys
Parallel Synthesis Medicinal Chemistry Library Synthesis

4-(4-Bromophenoxy)butane-1-sulfonamide: Key Applications


Suzuki-Miyaura Diversification Scaffold

Researchers building a focused library of 4-(4-arylphenoxy)butane-1-sulfonamide analogs should select 4-(4-bromophenoxy)butane-1-sulfonamide as the central diversification scaffold. The aryl bromide enables late-stage functionalization with commercially available boronic acids under standard Suzuki-Miyaura conditions, a transformation that is not accessible to the chloro or fluoro analogs without specialized catalyst systems [1]. This use case leverages the compound's sole documented differentiator—the presence of a cross-coupling-competent bromine atom at the para position of the terminal aryl ring—for rapid analog generation in hit-to-lead chemistry [1].

Halogen Bond-Directed Fragment Screening

In fragment-based drug discovery campaigns targeting proteins with a suitably oriented backbone carbonyl or carboxylate side chain in their binding site, 4-(4-bromophenoxy)butane-1-sulfonamide can serve as an initial fragment hit, where the para-bromo substituent is expected to form a stabilizing halogen bond. This interaction, well-documented for bromophenyl fragments in PDB structural analyses, provides an anchor point that the corresponding fluoro analog cannot supply and that the iodo analog may over-stabilize, leading to false-positive binding [1]. The primary sulfonamide group additionally offers hydrogen-bond donor/acceptor complementarity, facilitating binding pose determination by X-ray crystallography [1].

Lipophilic Probe for Permeability Profiling

Teams conducting cellular permeability or parallel artificial membrane permeability assays (PAMPA) on sulfonamide-containing compound sets may include 4-(4-bromophenoxy)butane-1-sulfonamide as a representative member occupying a logP range of approximately 2.0. Its computed lipophilicity, driven by the bromine atom, distinguishes it from the less lipophilic fluoro and unsubstituted phenoxy analogs (predicted logP ~1.2-1.3), allowing it to probe the permeability-lipophilicity relationship within this chemotype series [1][2]. This application relies on class-level physicochemical trends and should be validated experimentally in the specific assay system of interest.

Synthetic Intermediate for Bioactive Sulfonamides

The compound may be procured as a key intermediate in the multi-step synthesis of more complex drug-like molecules, particularly those where the butylsulfonamide chain is a required pharmacophoric element and the bromophenoxy group serves as a temporary protecting/activating group or a precursor to further functionalization. The 4-carbon linker length distinguishes it from shorter-chain analogs (e.g., 2-(4-bromophenoxy)ethane-1-sulfonamide) that would position the sulfonamide differently in the final target, a parameter that must be preserved based on the synthetic route design [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Diversification Scaffold
Aryl bromide cross-coupling handle
Reaction scope with desired boronic acids
Halogen Bond-Directed Fragment Screening
Halogen bond donor at para-position
Stabilizing interaction with backbone carbonyls
Lipophilic Probe for Permeability Profiling
Moderate lipophilicity profile
Permeability-lipophilicity relationship validation
Synthetic Intermediate for Bioactive Sulfonamides
Butyl sulfonamide linker with defined length
Pharmacophore positioning consistency
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